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Azimilide-d8 Dihydrochloride

Cat. No.: B1155691
M. Wt: 538.92
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Description

Contextualizing Azimilide as a Class III Antiarrhythmic Agent in Preclinical Studies

Azimilide is an investigational drug that has been subject to numerous preclinical studies for its potential to manage cardiac arrhythmias. drugbank.com Its classification and unique electrophysiological properties are foundational to understanding the research context for its deuterated analog.

Within the Vaughan Williams classification system, Azimilide is categorized as a Class III antiarrhythmic agent. wikipedia.orgnih.gov This class of drugs primarily exerts its effect by prolonging the repolarization phase of the cardiac action potential. wikipedia.org The mechanism of action for Azimilide is distinguished by its ability to block both the rapid (IKr) and slow (IKs) components of the delayed rectifier potassium current in cardiac cells. nih.govnih.govnih.gov This dual-channel blockade differentiates it from many other Class III agents that may target IKr exclusively. nih.govnih.gov

Preclinical research has characterized the electrophysiological effects of Azimilide across various models. Studies show that Azimilide prolongs the cardiac refractory period in a dose-dependent fashion, which is observed as increases in the action potential duration (APD) and the QTc interval on an electrocardiogram. nih.gov In addition to its primary potassium channel targets, at higher concentrations, Azimilide also demonstrates blocking effects on L-type calcium currents (ICaL) and sodium currents (INa). drugbank.comnih.govtocris.commedchemexpress.com

In vitro studies using guinea pig ventricular myocytes showed that Azimilide potently blocked the IKr with a half-maximal inhibitory concentration (IC₅₀) of 0.4 μM, while inhibiting IKs with an IC₅₀ of 3 μM. medchemexpress.com In canine ventricular myocytes, Azimilide was found to suppress several currents with the following dissociation constants (Kd): IKr (< 1 μM), IKs (1.8 μM), L-type Ca current (17.8 μM), and Na current (19 μM). medchemexpress.com The drug's effects on IKr, IKs, and INa have been shown to be use-dependent, meaning the degree of blockade can change with the heart rate. medchemexpress.commedchemexpress.com

Preclinical in vivo studies in canine models have demonstrated Azimilide's efficacy in suppressing supraventricular arrhythmias and complex ventricular arrhythmias in the context of myocardial infarction. nih.gov

Interactive Table 1: Inhibitory Concentrations of Azimilide in Preclinical Models

Ion Channel TargetModel SystemInhibitory Concentration (IC₅₀/Kd)Reference
IKr (rapidly activating delayed rectifier K+ current)Guinea Pig Ventricular MyocytesIC₅₀: 0.4 μM medchemexpress.com
IKs (slowly activating delayed rectifier K+ current)Guinea Pig Ventricular MyocytesIC₅₀: 3 μM medchemexpress.com
IKrCanine Ventricular MyocytesKd: < 1 μM medchemexpress.com
IKsCanine Ventricular MyocytesKd: 1.8 μM medchemexpress.com
L-type Ca2+ CurrentCanine Ventricular MyocytesKd: 17.8 μM medchemexpress.com
Na+ CurrentCanine Ventricular MyocytesKd: 19 μM medchemexpress.com
hERG (encodes IKr)Xenopus OocytesIC₅₀: 1.4 μM (at 0.1 Hz) medchemexpress.com
hERG (encodes IKr)Xenopus OocytesIC₅₀: 5.2 μM (at 1 Hz) medchemexpress.com

Significance of Deuterated Chemical Compounds in Advanced Research Methodologies

The substitution of hydrogen atoms with their stable, heavier isotope, deuterium (B1214612) (²H or D), is a powerful technique in pharmaceutical science. wikipedia.org This isotopic labeling provides significant advantages in the analytical and metabolic investigation of drug compounds. musechem.comresearchgate.net

Isotopically labeled compounds, including deuterated versions, are invaluable as tracers in studies of drug absorption, distribution, metabolism, and excretion (ADME). musechem.comnih.govmetsol.com By incorporating deuterium, researchers can track a molecule and its metabolites through complex biological systems without altering its fundamental chemical properties. researchgate.net

A key advantage of deuteration lies in the "kinetic isotope effect." The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. nih.gov This increased stability can make the C-D bond more resistant to metabolic cleavage, particularly by enzymes like the cytochrome P450 (CYP) family. nih.govcdnsciencepub.com This can slow down the rate of metabolism, which is a useful property for studying metabolic pathways and identifying the sites on a molecule that are most susceptible to enzymatic breakdown. cdnsciencepub.comresearchgate.net Studies of Azimilide's metabolism have identified several pathways, including cleavage and oxidation by CYP enzymes (CYP1A1, CYP3A4/5) and Flavin-containing monooxygenases (FMO). nih.gov

Interactive Table 2: Metabolic Pathways of Azimilide

Metabolic PathwayContributing Enzymes/ProcessMajor Metabolites FormedReference
CleavageUnidentified Enzyme(s)4-chloro-2-phenyl furoic acid, hydantoin (B18101) metabolite nih.gov
OxidationCYP1A1, CYP3A4/5, FMOAzimilide N-oxide, Phenols (as conjugates) nih.gov
N-dealkylationNot specifiedDesmethyl azimilide nih.gov
Side-chain oxidationNot specifiedButanoic acid metabolite nih.gov

One of the most critical applications of deuterated compounds is their use as internal standards in quantitative bioanalysis, especially when using liquid chromatography-mass spectrometry (LC-MS). clearsynth.comscioninstruments.comtexilajournal.com An ideal internal standard behaves identically to the analyte of interest during sample extraction, chromatography, and ionization, but is distinguishable by the mass spectrometer. scioninstruments.com

Deuterated standards fulfill this role perfectly. clearsynth.com They co-elute with the non-deuterated analyte but have a higher mass-to-charge (m/z) ratio due to the presence of deuterium. scioninstruments.com This allows the mass spectrometer to measure both the analyte and the standard simultaneously and independently. By adding a known quantity of the deuterated standard to a biological sample (like plasma or urine), researchers can accurately quantify the concentration of the unlabeled drug. clearsynth.com This method corrects for variability in sample preparation and for matrix effects, where other components in the sample can suppress or enhance the ionization of the analyte, leading to more precise and accurate measurements. clearsynth.comtexilajournal.comresolvemass.ca

Research Objectives and Scope for Azimilide-d8 Dihydrochloride (B599025)

Azimilide-d8 Dihydrochloride is the isotope-labeled analog of Azimilide Dihydrochloride. cymitquimica.comcymitquimica.com Its primary and sole purpose in research is to serve as an analytical tool, specifically as an internal standard for the quantification of Azimilide in biological samples. medchemexpress.commedchemexpress.com

The research scope for this compound is not in therapeutic application but in facilitating pharmacokinetic studies of Azimilide. By enabling precise measurement of the parent drug's concentration over time, it helps researchers accurately determine key pharmacokinetic parameters. The use of this compound is confined to laboratory research settings for bioanalytical method development and validation. medchemexpress.comscbt.com

Properties

Molecular Formula

C₂₃H₂₂D₈Cl₃N₅O₃

Molecular Weight

538.92

Synonyms

1-[[[5-(4-Chlorophenyl)-2-furanyl]methylene]amino]-3-[4-(4-methyl-1-piperazinyl)butyl]-2,4-imidazolidinedione-d8 Dihydrochloride;  NE 10064-d8 Dihydrochloride

Origin of Product

United States

Synthetic Methodologies and Isotopic Derivatization of Azimilide D8 Dihydrochloride

Chemical Synthesis Pathways for Azimilide Dihydrochloride (B599025) Precursors

Patent literature outlines established, high-yield synthetic pathways for Azimilide and its salts. google.com A common route involves the synthesis of two key intermediates, which are then combined in a final condensation step. google.com

The two primary precursors are:

1-Amino-3-[4-(4-methyl-1-piperazinyl)butyl]-2,4-imidazolidinedione: This molecule contains the imidazolidinedione (or hydantoin) ring, the butyl linker, and the N-methylpiperazine group.

5-(4-Chlorophenyl)furan-2-carbaldehyde: This aldehyde provides the chlorophenyl-furan moiety. bldpharm.com

The general synthesis concludes with the condensation of these two precursors to form an imine bond, followed by the formation of the dihydrochloride salt to enhance stability and solubility. google.com

While established routes are effective, modern synthetic organic chemistry offers alternative and potentially more efficient methods for creating the core heterocyclic structures of the precursors.

Imidazolidinedione Core: The imidazolidinedione (hydantoin) ring is a common motif in medicinal chemistry. mdpi.com Novel approaches to its synthesis could include variations of the Biltz synthesis, which traditionally involves the condensation of benzil (B1666583) with urea (B33335). neliti.com Modern adaptations might utilize microwave-assisted organic synthesis (MAOS) to reduce reaction times and improve yields.

Furan (B31954) Core: The substituted furan ring can be constructed using modern cross-coupling reactions. Palladium-catalyzed reactions, such as the Suzuki or Stille couplings, allow for the efficient formation of the carbon-carbon bond between the furan ring and the 4-chlorophenyl group from suitable boronic acid and halide precursors, respectively. researchgate.net This offers greater flexibility and potentially higher yields compared to older methods like Meerwein arylation.

Interactive Table: Precursor Synthesis Strategies
Core StructureEstablished MethodNovel ApproachAdvantages of Novel Approach
ImidazolidinedioneMulti-step reaction involving urea and amino acid derivatives.Microwave-assisted Biltz-type synthesis.Reduced reaction time, improved yields, potentially greener conditions.
Substituted FuranClassical condensation and cyclization reactions.Palladium-catalyzed cross-coupling (e.g., Suzuki).High efficiency, substrate versatility, milder reaction conditions.

Deuteration Strategies for Azimilide-d8 Dihydrochloride

The "-d8" designation in this compound indicates the presence of eight deuterium (B1214612) atoms. The most chemically logical and common location for this level of deuteration is the piperazine (B1678402) ring, where the eight hydrogen atoms attached to the carbon skeleton are replaced by deuterium.

The most precise method for synthesizing Azimilide-d8 is to use an isotopically labeled starting material.

Deuterated Building Block Approach: This strategy involves using N-methylpiperazine-d8 or piperazine-d8 as a key starting material in the synthesis of the first precursor, 1-Amino-3-[4-(4-methyl-1-piperazinyl)butyl]-2,4-imidazolidinedione. By incorporating the deuterated ring early in the synthesis, the positions of the deuterium atoms are precisely controlled, ensuring that the final product has the desired isotopic labeling pattern. This method prevents isotopic scrambling and yields a product with high regioselectivity.

Hydrogen-Deuterium Exchange (HDE): An alternative, though less specific, approach is a late-stage H-D exchange reaction on the fully formed Azimilide molecule or an advanced precursor. This typically involves a metal catalyst (like Iridium or Palladium) and a deuterium source (such as D₂O or D₂ gas). However, this method risks incomplete deuteration and potential exchange at other unintended sites on the molecule, making it less ideal for producing a specifically labeled standard.

Achieving high isotopic purity is essential for applications such as internal standards in mass spectrometry-based quantitative analysis. mdpi.com

Purity of Labeled Reagents: The isotopic enrichment of the starting deuterated building block (e.g., piperazine-d8) is paramount. Using a precursor with >98% isotopic purity is crucial for obtaining a final product with similarly high enrichment.

Minimizing Back-Exchange: During the synthesis and purification steps, reaction conditions must be carefully controlled to prevent back-exchange, where deuterium atoms are replaced by protons from solvents or reagents. This often involves using deuterated solvents where necessary and avoiding strongly acidic or basic aqueous conditions for prolonged periods.

Interactive Table: Deuteration Strategy Comparison
StrategyDescriptionProsCons
Labeled Building Block Synthesis begins with a pre-deuterated precursor like piperazine-d8.High isotopic purity, precise control of label position (regioselectivity), predictable outcome.Higher cost of starting materials.
H-D Exchange The non-labeled molecule is exposed to a deuterium source and catalyst.Potentially lower cost, can be performed late in the synthesis.Risk of incomplete labeling, potential for isotopic scrambling, lower purity.

Characterization of Synthetic Products and Isotopic Analogs

Once synthesized, both Azimilide Dihydrochloride and its d8 analog must be rigorously characterized to confirm their identity, purity, and the success of the isotopic labeling. google.com

Mass Spectrometry (MS): This is the primary technique to confirm successful deuteration. High-resolution mass spectrometry will show a molecular weight increase of approximately 8 Da for Azimilide-d8 compared to the unlabeled compound, corresponding to the replacement of eight ¹H atoms with ²H atoms. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information and is definitive in locating the deuterium atoms.

¹H-NMR: The spectrum of this compound is expected to show a significant reduction or complete disappearance of the signals corresponding to the eight protons on the piperazine ring.

¹³C-NMR: The carbon signals of the deuterated piperazine ring will show characteristic splitting patterns (due to C-D coupling) and a slight upfield shift, known as an isotopic shift. mdpi.com

²H-NMR: A deuterium NMR spectrum would show a signal confirming the presence of deuterium on the piperazine ring, providing direct evidence of successful labeling. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is used to determine the chemical purity of the final compound, ensuring it is free from starting materials, reagents, or side products. Purity levels are often required to be ≥97% for use as an analytical standard. tocris.com

Interactive Table: Analytical Characterization Methods
TechniquePurposeExpected Result for this compound
Mass Spectrometry (MS) Confirm isotopic incorporation and molecular weight.Molecular ion peak is ~8 m/z units higher than the unlabeled analog.
¹H-NMR Spectroscopy Confirm location of deuteration by observing proton signal absence.Disappearance of signals corresponding to the C-H protons of the piperazine ring.
¹³C-NMR / ²H-NMR Provide detailed structural confirmation of label position.Isotopic shifts and C-D coupling in ¹³C; presence of a signal in ²H spectrum.
HPLC Determine chemical purity.A single major peak indicating high purity (e.g., >97%).

Advanced Spectroscopic and Chromatographic Validation (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the validation and quality control of pharmaceutical compounds, including isotopically labeled analogs like this compound. A validated HPLC method ensures the identity, purity, and concentration of the compound. While a specific HPLC validation report for this compound is not publicly available, a typical validation process would encompass the following parameters according to international guidelines (e.g., ICH).

A reversed-phase HPLC method would likely be developed using a C18 column. The mobile phase would be optimized for the best separation of this compound from any potential impurities and non-deuterated Azimilide. This typically involves a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol.

Table 1: Representative HPLC Method Parameters for Analysis of Azimilide Compounds

ParameterTypical Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and Phosphate Buffer
Detection UV at a specific wavelength
Flow Rate 1.0 mL/min
Temperature Ambient or controlled

Validation of the method would involve demonstrating its specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantification (LOQ), and robustness. These validation parameters ensure that the analytical method is reliable and suitable for its intended purpose of quality control and characterization of this compound.

Structural Elucidation of Crystal Forms via X-ray Diffraction and Infrared Spectroscopy

The solid-state characterization of a pharmaceutical compound is crucial for understanding its physical properties. X-ray Diffraction (XRD) and Infrared (IR) Spectroscopy are powerful techniques for elucidating the crystal structure and molecular vibrations of a compound. For Azimilide Dihydrochloride, different crystalline forms have been identified and characterized. A specific crystal form, designated as Form I, has been described with characteristic peaks in its X-ray powder diffraction pattern and specific absorption bands in its infrared spectrum. google.com

X-ray Diffraction (XRD)

X-ray powder diffraction is a rapid analytical technique primarily used for phase identification of a crystalline material and can provide information on unit cell dimensions. The diffraction pattern is unique to a specific crystalline structure.

Table 2: X-ray Diffraction Peaks for Azimilide Dihydrochloride Crystal Form I google.com

Diffraction Angle (2θ)
8.8 ± 0.2
13.2 ± 0.2
15.0 ± 0.2
16.3 ± 0.2
17.7 ± 0.2
18.2 ± 0.2
20.2 ± 0.2
22.0 ± 0.2
24.1 ± 0.2
26.6 ± 0.2

Data obtained with CuKα radiation.

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes molecular vibrations (stretching, bending, etc.) at specific frequencies. The resulting spectrum is a fingerprint of the molecule and can be used for identification and structural analysis.

Table 3: Characteristic Infrared Absorption Bands for Azimilide Dihydrochloride Crystal Form I google.com

Wavenumber (cm⁻¹)
3513
3450
2980
2645
2455
1773
1723
1479
1233
955
797

Spectrum obtained using a Potassium Bromide (KBr) pellet.

These spectroscopic and crystallographic data are essential for the unambiguous identification and quality control of specific crystalline forms of Azimilide Dihydrochloride, which would be expected to be very similar for its deuterated analog, this compound, with minor shifts in vibrational frequencies in the IR spectrum due to the heavier deuterium isotopes.

Molecular and Cellular Pharmacology of Azimilide Dihydrochloride As a Basis for D8 Studies

Modulation of Cardiac Ion Channels

Azimilide's primary therapeutic effects are derived from its ability to block specific potassium channels involved in the repolarization phase of the cardiac action potential. This action prolongs the duration of the action potential and the effective refractory period of cardiac tissue.

Azimilide is notable for its dual blockade of both the rapid (IKr) and slow (IKs) components of the delayed rectifier potassium current. bio-techne.comnih.govumontreal.ca This contrasts with many other class III antiarrhythmics that selectively block only the IKr component. nih.gov This balanced effect on both major repolarizing currents is a key feature of its pharmacological profile.

The rapid delayed rectifier current (IKr) is conducted by the Kv11.1 channel, a protein encoded by the human Ether-à-go-go-Related Gene (hERG). Azimilide is a blocker of the hERG channel. bio-techne.comrndsystems.com The half-maximal inhibitory concentration (IC50) for this interaction has been quantified in various studies. For instance, research on hERG channels expressed in Xenopus oocytes demonstrated that azimilide's blocking effect is influenced by the rate of channel activation.

Table 1: IC50 Values for Azimilide Blockade of Kv11.1 (hERG) Channels
Stimulation FrequencyIC50 Value (µM)Experimental System
0.1 Hz1.4Xenopus oocytes
1 Hz5.2Xenopus oocytes
Table 2: Reported Inhibitory Concentrations for Azimilide on IKs
ParameterConcentration (µM)EffectExperimental System
Concentration2~40% reduction in IKsCanine ventricular myocytes

A distinguishing characteristic of azimilide is its relatively balanced potency against both IKr and IKs. nih.gov Studies in canine ventricular myocytes have shown that a therapeutic concentration of 2 µM azimilide results in a comparable reduction of both currents, with an approximate 40% decrease in both IKr and IKs. nih.gov This suggests that at clinically relevant concentrations, azimilide exerts a significant and concurrent blocking effect on both the rapid and slow components of the delayed rectifier current.

Effects on Other Cardiac Currents at Higher Concentrations

While the primary action of azimilide is on the delayed rectifier potassium currents, at higher concentrations, it can also affect other cardiac ion channels. bio-techne.comrndsystems.com

Azimilide has been shown to block cardiac sodium channels (INa), which are responsible for the rapid depolarization phase (Phase 0) of the cardiac action potential. nih.govcvpharmacology.com This effect is state-dependent, with azimilide showing a higher affinity for the activated and inactivated states of the channel compared to the resting state. nih.gov The dissociation constant (Kd) for the resting state has been reported to be significantly higher than for the activated and inactivated states, indicating a preference for binding to channels that are in use. nih.gov This property can lead to a decrease in conduction velocity in cardiac tissue. cvpharmacology.com

Receptor and Neurohumoral Interactions in Preclinical Models

Beyond its direct effects on ion channels, the preclinical evaluation of azimilide has included assessments of its interactions with various receptor classes.

Comprehensive binding affinity profiling is crucial for understanding a compound's potential for off-target effects and for fully characterizing its mechanism of action.

Detailed, quantitative binding affinity data (such as Ki or IC50 values) from broad radioligand binding screens for azimilide's interaction with alpha1 and beta-adrenergic receptor subtypes are not extensively reported in publicly available literature. Preclinical studies have noted that azimilide has minimal effects on hemodynamic properties like blood pressure and heart rate, which are significantly modulated by the adrenergic system nih.gov.

Evidence from functional studies suggests that azimilide interacts with muscarinic acetylcholine (B1216132) receptors. In guinea-pig atrial cells, azimilide was found to inhibit the acetylcholine receptor-operated K+ current (IK.ACh) nih.gov. This current is activated by muscarinic receptor agonists like carbachol. Azimilide inhibited the carbachol-induced IK.ACh in a concentration-dependent manner, with an IC50 value of 1.25 µM nih.gov. This finding strongly indicates that azimilide acts as a muscarinic receptor antagonist. While this demonstrates a functional interaction, specific binding affinities for the individual M1 through M5 receptor subtypes have not been detailed in the reviewed literature.

Parameter Value Reference
Carbachol-induced IK.ACh Inhibition IC50 1.25 µM nih.gov

Binding Affinity Profiling Across Diverse Receptor Classes

Serotonin and Dopamine Uptake Sites

The influence of Azimilide on the reuptake of key neurotransmitters, serotonin and dopamine, is a critical area of its pharmacological profile. However, current scientific literature lacks specific data on the binding affinity and inhibitory concentrations of Azimilide at the serotonin transporter (SERT) and the dopamine transporter (DAT). Standard in vitro assays, such as radioligand binding studies and uptake inhibition assays using cell lines expressing these transporters, are typically employed to determine a compound's potency (IC50 or Ki values) at these sites. The absence of such published data for Azimilide prevents a definitive characterization of its activity at serotonin and dopamine uptake sites.

Sodium Channel Site 2 and Central Sigma Receptor Interactions

Azimilide's interaction with ion channels extends to sodium channels, although its specific affinity for what is known as "Sodium Channel Site 2" is not well-documented in publicly available research. This site is one of several distinct binding domains on the voltage-gated sodium channel that can be modulated by various drugs.

Similarly, the interaction profile of Azimilide with central sigma receptors, specifically the sigma-1 and sigma-2 subtypes, remains to be fully elucidated. Sigma receptors are recognized as unique binding sites in the central nervous system and peripheral tissues, and they are targets for a diverse range of psychoactive and other drugs. Comprehensive binding assays are necessary to determine the affinity and selectivity of Azimilide for these receptor subtypes.

Agonist and Antagonist Actions at Muscarinic Receptor Subtypes in Transfected Cell Lines

Azimilide has been shown to exhibit antagonist properties at muscarinic acetylcholine receptors. Studies in guinea-pig atrial cells have demonstrated that Azimilide inhibits the muscarinic acetylcholine receptor-operated K+ current (IK.ACh), primarily by blocking these receptors. While this indicates a general muscarinic antagonist effect, detailed studies characterizing the agonist or antagonist activity of Azimilide at individual muscarinic receptor subtypes (M1, M2, M3, M4, and M5) in transfected cell lines are not extensively reported. Such studies are crucial for understanding the subtype selectivity and the full spectrum of its anticholinergic potential.

Enzymatic Modulation Studies

Influence on Cytochrome P450 Isozymes (e.g., CYP2C19)

The metabolic profile of a compound and its potential for drug-drug interactions are largely determined by its interaction with the cytochrome P450 (CYP) family of enzymes. Research has specifically investigated the influence of Azimilide on CYP2C19-mediated metabolism. A study conducted in healthy male subjects who were extensive metabolizers of CYP2C19 found that multiple-dose oral administration of Azimilide dihydrochloride (B599025) did not significantly inhibit the metabolism of omeprazole, a known CYP2C19 substrate. This indicates that Azimilide does not act as a clinically significant inhibitor of the CYP2C19 isozyme.

In Vitro Inhibition Potency against Hepatic Drug-Metabolizing Enzymes

In vitro studies are essential for predicting the potential of a drug to cause metabolic drug interactions. For Azimilide, it has been noted that among the major cytochrome P450 isozymes involved in drug metabolism (CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4), CYP2C19 exhibited the lowest in vitro IC50 value. The finding that Azimilide does not significantly inhibit CYP2C19 in vivo suggests that clinically relevant drug interactions mediated by the inhibition of these other major CYP isozymes are not anticipated. However, a comprehensive data table of the specific IC50 values for Azimilide against a full panel of hepatic drug-metabolizing enzymes would provide a more complete in vitro inhibition profile.

Table 1: Summary of Azimilide's In Vitro Inhibition of Major Cytochrome P450 Isozymes

Cytochrome P450 IsozymeAzimilide Inhibition PotencyAnticipated Clinical Interaction
CYP2C19 Does not significantly inhibitNot anticipated
CYP1A2 Not anticipated to be significantNot anticipated
CYP2C9 Not anticipated to be significantNot anticipated
CYP2D6 Not anticipated to be significantNot anticipated
CYP3A4 Not anticipated to be significantNot anticipated

Preclinical Electrophysiological Investigations and in Vivo Model Systems

In Vitro Electrophysiological Characterization

Azimilide is recognized as a Class III antiarrhythmic agent, primarily characterized by its ability to prolong the action potential duration (APD). This effect is a direct consequence of its blockade of delayed rectifier potassium currents. In isolated guinea pig ventricular myocytes, azimilide inhibits both the rapidly activating (IKr) and the slowly activating (IKs) components of the delayed rectifier potassium current. sophion.comnih.gov The compound demonstrates a higher potency for the IKr current.

Investigations in an in vitro "border zone" model using guinea-pig ventricular myocardium showed that azimilide at a concentration of 0.5 µmol/l significantly lengthened the APD under normal oxygenated (normoxic) conditions. nih.gov However, this prolonging effect was not observed during simulated ischemic conditions. nih.gov Upon reperfusion, the APD-prolonging effects of azimilide were restored in both normal and previously ischemic tissue. nih.gov

Table 1: Effect of Azimilide on Delayed Rectifier Potassium Currents in Guinea Pig Ventricular Myocytes
Current ComponentIC₅₀ (µM)
Rapidly Activating (IKr)0.3
Slowly Activating (IKs)3

Data sourced from Cayman Chemical product information sheets. sophion.comnih.gov

Consistent with its APD-prolonging action, azimilide has been shown to increase the effective refractory period (ERP) in various cardiac tissue preparations. In isolated calf Purkinje fibers, azimilide prolongs the APD in a concentration-dependent manner at concentrations ranging from 0.1 to 10 µM. sophion.comnih.gov This lengthening of the repolarization phase contributes directly to an increase in the ERP.

Studies have also confirmed that azimilide increases the ERP in isolated, perfused guinea pig hearts and in ferret papillary muscles. sophion.comnih.gov This modulation of the refractory period is a key mechanism underlying its antiarrhythmic potential, as it reduces the ability of the myocardium to sustain rapid, re-entrant arrhythmias.

The Xenopus oocyte expression system is a widely used method for the detailed characterization of a drug's effect on specific, cloned ion channels. ox.ac.uk Studies using this system have been crucial in elucidating the precise interaction of azimilide with the protein subunits that form cardiac potassium channels.

Research focused on the Human Ether-à-go-go-Related Gene (hERG) channel, which conducts the IKr current, confirmed that azimilide is a direct blocker. nih.gov In Xenopus oocytes expressing hERG, azimilide blockade was found to be reverse use-dependent, meaning its apparent affinity and the degree of block decreased as the frequency of channel activation increased. nih.gov Furthermore, the blockade was noted to be more pronounced at lower extracellular potassium concentrations. nih.gov Other investigations in oocytes revealed that azimilide can have dual, voltage-dependent effects on the hERG channel, including an "agonist effect" or potentiation at low-voltage depolarizations and an antagonist (blocking) effect at more depolarized voltages. nih.gov

Table 2: Inhibitory Concentration (IC₅₀) of Azimilide on hERG Channels in Xenopus Oocytes
Stimulation FrequencyIC₅₀ (µM)
0.1 Hz1.4
1 Hz5.2

Data demonstrates the reverse use-dependent nature of the hERG blockade. nih.gov

In Vivo Animal Model Studies (Mechanistic Focus)

Azimilide has demonstrated significant efficacy in suppressing arrhythmias in various in vivo animal models. In a canine model of coronary artery ligation and reperfusion, azimilide was effective in suppressing ventricular fibrillation. nih.gov The study noted a marked reduction in the incidence of ventricular fibrillation in dogs treated with azimilide compared to control groups under both low and high heart rate anesthetic conditions. nih.gov

In a rat model involving coronary artery ligation and reperfusion, azimilide was shown to reduce the mean arrhythmia score. sophion.comnih.gov Further studies in dog models have shown that azimilide can prevent both sustained and non-sustained ventricular tachyarrhythmias and is highly effective in suppressing supraventricular arrhythmias. sophion.comnih.govnih.gov

Table 3: Effect of Azimilide on Ventricular Arrhythmias in a Canine Ligation/Reperfusion Model
ParameterControl GroupAzimilide Group
Premature Ventricular Complexes (beats/30 min)909 ± 24635 ± 17
Incidence of Ventricular Fibrillation (Halothane)7/8 dogs1/8 dogs
Incidence of Ventricular Fibrillation (Pentobarbital)8/8 dogs2/8 dogs

Data adapted from a study on canine arrhythmia models. nih.gov

A significant feature of azimilide's electrophysiological profile is that its effects appear to be maintained under ischemic or hypoxic conditions, a property of potential clinical importance. nih.gov While in vitro studies showed a lack of APD prolongation during simulated ischemia, azimilide demonstrated significant antiarrhythmic properties upon reperfusion. nih.gov In a guinea-pig model, there was a neutral effect on the occurrence of arrhythmias during the ischemic phase; however, during the subsequent reperfusion phase, azimilide completely prevented sustained arrhythmic activities observed in control preparations. nih.gov This prevention of reperfusion arrhythmias suggests mechanisms beyond simple IKr and IKs blockade and highlights its efficacy in the unstable electrical environment following an ischemic event. nih.gov

Influence on Cardiac Electrophysiology Parameters in Non-Human Mammalian Systems

Azimilide-d8 Dihydrochloride (B599025), a deuterated analog of Azimilide, is a compound of significant interest in cardiovascular electrophysiology due to its multichannel blocking properties. Preclinical studies in various non-human mammalian models, including canine, rabbit, and guinea pig systems, have been instrumental in elucidating its effects on cardiac action potentials, refractory periods, and underlying ion currents. These investigations provide a foundational understanding of its potential as an antiarrhythmic agent.

Canine Models: Ventricular Tissue

In vitro studies utilizing canine ventricular preparations have demonstrated that azimilide prolongs the action potential duration (APD) in a concentration-dependent manner. nih.gov This effect is observed in both papillary muscle and Purkinje fibers. nih.gov Notably, in Purkinje fibers, the lengthening of the APD reaches a plateau at higher concentrations. nih.gov The prolongation of the APD is also characterized by a reverse frequency-dependent effect, meaning its impact is more pronounced at slower heart rates. nih.gov

Azimilide's mechanism of action involves the inhibition of several key cardiac ion channels. It blocks both the rapid (IKr) and slow (IKs) components of the delayed rectifier potassium current, which are crucial for cardiac repolarization. nih.govnih.gov At higher concentrations, it also demonstrates an inhibitory effect on the L-type Ca2+ current (ICa) and a use-dependent block of sodium channels. nih.gov However, it does not appear to affect the transient outward (Ito) or the inward rectifier (IK1) potassium currents. nih.gov

In a canine model of Torsade de Pointes, both azimilide and the IKr blocker dofetilide were shown to increase the monophasic action potential duration and the QT-interval. nih.gov This study also highlighted an increase in the interventricular dispersion of repolarization with both drugs. nih.gov

Interactive Data Table: Effect of Azimilide on Canine Ventricular Action Potential Duration (APD) and Ion Currents

ParameterConcentrationEffectReference
APD (Papillary Muscle) 0.1-30 µMConcentration-dependent prolongation nih.gov
APD (Purkinje Fibers) up to 3 µMConcentration-dependent prolongation (24.1±4.2% at 3.0 µM) nih.gov
IKr Block EC50 = 0.39 µMInhibition nih.gov
IKs Block EC50 = 0.59 µMInhibition nih.gov
ICa Block EC50 = 7.5 µMInhibition nih.gov

Rabbit Models: Atrial Tissue

Investigations in isolated, Langendorff-perfused rabbit hearts have provided insights into azimilide's effects on atrial electrophysiology. In a model of acutely dilated right atrium, which is susceptible to atrial fibrillation (AF), azimilide demonstrated a concentration-dependent increase in the atrial effective refractory period (AERP). oup.comnih.gov This effect was observed in both non-dilated and dilated atria, with a more pronounced relative increase in the dilated tissue. oup.com By prolonging the AERP, azimilide effectively reduced the inducibility of AF and was capable of restoring sinus rhythm. oup.comnih.gov

A comparative study in adrenergically stimulated anesthetized rabbits showed that azimilide, along with other class III antiarrhythmic agents, could induce premature ventricular contractions and ventricular tachyarrhythmias at doses that prolonged the QTc interval. researchgate.net

Interactive Data Table: Effect of Azimilide on Rabbit Atrial Effective Refractory Period (AERP)

Atrial ConditionAzimilide Concentration (µM)AERP (ms)Reference
Non-dilatedControl82±1.3 nih.gov
DilatedControl49±1.0 nih.gov
Dilated3105±9.9 nih.gov

Guinea Pig Models: Ventricular Myocardium

In vitro studies on guinea pig ventricular myocardium have explored the effects of azimilide in the context of simulated ischemia and reperfusion. Under normoxic conditions, azimilide was found to lengthen the action potential duration. nih.gov However, this effect was not observed during simulated ischemic conditions, leading to an increased dispersion of repolarization. nih.gov Upon reperfusion, azimilide demonstrated antiarrhythmic properties. nih.gov

Analytical Methodologies and Reference Standard Applications of Azimilide D8 Dihydrochloride

Application as an Internal Standard in Quantitative Bioanalytical Assays

In quantitative bioanalysis, the use of a stable isotope-labeled internal standard (SIL-IS) is the preferred method for correcting variability during sample processing and analysis. nih.govnih.gov Azimilide-d8 Dihydrochloride (B599025) is an ideal internal standard for assays quantifying Azimilide due to its chemical and physical similarities to the analyte.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific technique for quantifying drugs and their metabolites in biological fluids. lcms.cznih.gov When developing these methods, a deuterated internal standard like Azimilide-d8 is added to samples at a known concentration. nih.gov Because the deuterated standard has nearly identical physicochemical properties to the non-labeled Azimilide, it co-elutes during the chromatographic separation and experiences similar ionization effects in the mass spectrometer's source. texilajournal.comchromatographyonline.com This co-elution is crucial for compensating for matrix effects, where other components in the sample can suppress or enhance the ionization of the target analyte, thereby affecting accuracy. chromatographyonline.com

The mass spectrometer can differentiate between Azimilide and Azimilide-d8 due to the mass difference imparted by the deuterium (B1214612) atoms. chromatographyonline.com By measuring the ratio of the analyte's response to the internal standard's response, precise and accurate quantification can be achieved, correcting for variations in sample extraction, injection volume, and instrument response. nih.govtexilajournal.com

Below is a table illustrating typical mass spectrometry parameters for an LC-MS/MS method for Azimilide quantification.

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Azimilide455.2113.1
Azimilide-d8463.2121.1

Note: These values are illustrative and would be optimized during specific method development.

While LC-MS/MS is more common for compounds like Azimilide, Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed, often requiring derivatization to increase the analyte's volatility. In such cases, deuterated analogs remain the gold standard for internal standards. nih.govnih.gov The use of a deuterated internal standard in GC-MS corrects for variability in the derivatization process, sample injection, and chromatographic separation. nih.govresearchgate.net Studies have shown that deuterated internal standards of similar polymeric structure can correct for variable analyte recovery caused by sample size and matrix effects. nih.gov The near-identical retention times of the analyte and its deuterated counterpart ensure that they are subjected to the same conditions throughout the analysis, leading to reliable quantification. researchgate.net

"Cross-contribution" or "crosstalk" is an analytical challenge in mass spectrometry where the isotopic signal of the analyte interferes with the signal of the internal standard. nih.govnih.gov This issue is more pronounced for compounds with higher molecular weights or those containing elements with naturally abundant heavier isotopes (like chlorine or bromine). nih.govnih.gov If not addressed, this interference can lead to non-linear calibration curves and biased results. nih.gov

Azimilide-d8, having a mass significantly different from the parent compound, helps mitigate this issue. The mass difference of +8 amu (atomic mass units) provides sufficient separation between the mass-to-charge (m/z) signals of the analyte and the internal standard, minimizing the chance that the natural isotopic variants of Azimilide will contribute to the signal of Azimilide-d8. chromatographyonline.com This separation ensures the integrity of the internal standard's signal, leading to enhanced analytical accuracy and precision. nih.govnih.gov

Isotopic Contribution ScenarioDescriptionImpact on Accuracy
Without Deuterated IS A non-isotopically labeled standard could be affected differently by matrix effects.High potential for inaccuracy.
Isotopic Overlap Natural isotopes of the analyte contribute to the internal standard's signal. nih.govSkewed calibration curve, leading to over- or under-quantification. nih.gov
Using Azimilide-d8 The +8 mass shift provides clear separation, preventing signal overlap from natural isotopes. chromatographyonline.com"Cross-contribution" is minimized, leading to a linear and accurate response. nih.gov

Role in Metabolic Fate Research Methodologies

Deuterium-labeled compounds are invaluable tools for studying the absorption, distribution, metabolism, and excretion (ADME) of drugs. researchgate.net The deuterium atoms act as a stable, non-radioactive tag that allows researchers to trace the path of a drug and its transformation products through a biological system. scispace.com

When Azimilide-d8 is administered in metabolic studies, any metabolites formed will retain the deuterium label, or a portion of it, depending on the metabolic reaction. nih.gov When analyzing samples by mass spectrometry, these deuterated metabolites produce a characteristic isotopic pattern. Specifically, they appear as doublets in the mass spectrum, with one peak corresponding to the unlabeled metabolite (if co-administered with the parent drug) and another peak at a higher mass corresponding to the deuterated metabolite. scispace.com This "signature" allows for the rapid and confident identification of drug-related material in complex biological matrices like plasma, urine, and feces. nih.gov This technique is highly effective for distinguishing true metabolites from endogenous background noise. scispace.com

By identifying the full spectrum of metabolites using deuterated forms, researchers can piece together the complete metabolic pathways of a drug. nih.govdrugbank.com For Azimilide, studies have identified several key metabolic routes, including N-oxidation, demethylation, and cleavage of the molecule. nih.govdrugbank.com Using Azimilide-d8 in in vitro systems (such as liver microsomes) or in animal models allows researchers to confirm that these identified metabolites originate from the parent drug and to quantify their relative abundance. researchgate.netnih.gov

The following table summarizes the known metabolic pathways of Azimilide. nih.govdrugbank.com The use of Azimilide-d8 would be instrumental in confirming and quantifying the metabolites produced through these routes.

Metabolic PathwayKey MetabolitesContributing Enzymes (Estimated)
Cleavage4-chloro-2-phenyl furoic acid, Hydantoin (B18101) metaboliteUnidentified (35%)
N-OxidationAzimilide N-oxideFlavin-containing monooxygenase (FMO) (est. 14%)
Aromatic HydroxylationPhenolic metabolites (as conjugates)Cytochrome P450 1A1 (CYP1A1) (est. 28%)
N-DemethylationDesmethyl azimilideCytochrome P450 3A4/5 (CYP3A4/5) (est. 20%)
OtherButanoic acid metaboliteCytochrome P450 2D6 (CYP2D6) (< 1%)

Quality Control and Reference Material Development

The development and implementation of robust analytical methodologies are paramount in ensuring the quality, consistency, and efficacy of pharmaceutical products. In the context of Azimilide and its derivatives, stringent quality control measures are essential throughout the manufacturing process. A critical component of this is the use of well-characterized reference materials. Azimilide-d8 Dihydrochloride, a deuterated analog of Azimilide Dihydrochloride, serves as an invaluable tool in these analytical endeavors. Its applications range from the establishment of analytical standards to the real-time monitoring of manufacturing processes.

Use in Establishing Analytical Standards for Azimilide and its Derivatives

The establishment of analytical standards is a fundamental requirement for the accurate quantification of active pharmaceutical ingredients (APIs) and their related substances in various matrices. Isotopically labeled compounds, such as this compound, are considered the gold standard for use as internal standards in quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS) assays. iris-biotech.denih.gov The key advantage of using a stable isotope-labeled (SIL) internal standard lies in its chemical and physical similarity to the analyte of interest. wisdomlib.org

This compound is chemically identical to Azimilide Dihydrochloride, with the only difference being the replacement of eight hydrogen atoms with deuterium. This subtle change in mass allows it to be distinguished from the unlabeled analyte by a mass spectrometer, while its nearly identical physicochemical properties ensure that it behaves similarly during sample preparation, chromatography, and ionization. iris-biotech.dewisdomlib.org This co-elution and similar ionization response are crucial for correcting for variations in the analytical process, such as extraction efficiency and matrix effects, thereby leading to more accurate and precise quantification of Azimilide and its derivatives. iris-biotech.de

The use of a deuterated internal standard like this compound is particularly beneficial in complex biological matrices such as plasma, where endogenous components can interfere with the analysis. nih.gov By adding a known amount of the deuterated standard to the sample at the beginning of the analytical process, any loss of analyte during sample preparation will be mirrored by a proportional loss of the internal standard. This allows for reliable quantification even with variable sample recovery.

The development of an analytical method using this compound as an internal standard would typically involve the following steps:

Preparation of Calibration Standards and Quality Control Samples: A series of calibration standards containing known concentrations of Azimilide and a fixed concentration of this compound are prepared. Quality control (QC) samples at different concentration levels are also prepared to assess the accuracy and precision of the method.

Sample Preparation: The internal standard is added to the unknown samples, calibration standards, and QC samples. This is followed by an extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to isolate the analyte and internal standard from the matrix.

LC-MS Analysis: The extracted samples are injected into an LC-MS system. The chromatographic conditions are optimized to achieve good separation of Azimilide from other components. The mass spectrometer is set to monitor specific mass transitions for both Azimilide and this compound.

Quantification: The peak area ratio of the analyte to the internal standard is calculated for each sample. A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their corresponding concentrations. The concentration of Azimilide in the unknown samples is then determined from this calibration curve.

Table 1: Key Characteristics of an Ideal Isotopically Labeled Internal Standard
CharacteristicDescriptionImportance in Analytical Method Development
High Isotopic PurityThe internal standard should have a very high percentage of the desired isotope (e.g., deuterium) and minimal presence of the unlabeled analyte.Ensures that the contribution of the internal standard to the analyte signal is negligible, leading to accurate quantification.
Chemical and Physical Similarity to AnalyteThe isotopically labeled standard should have nearly identical chemical and physical properties to the unlabeled analyte.Ensures similar behavior during sample preparation (e.g., extraction recovery) and analysis (e.g., chromatographic retention time, ionization efficiency).
Mass DifferenceThe mass difference between the labeled and unlabeled compound should be sufficient to be resolved by the mass spectrometer.Allows for the selective detection and quantification of both the analyte and the internal standard without mutual interference.
StabilityThe isotopic label should be stable and not undergo exchange with protons from the solvent or matrix.Guarantees that the mass of the internal standard remains constant throughout the analytical process, which is crucial for accurate quantification.

Application in Blend Uniformity Assessment via Raman Spectroscopy

Ensuring the uniform distribution of the active pharmaceutical ingredient (API) within a powder blend is a critical quality attribute in the manufacturing of solid dosage forms. americanpharmaceuticalreview.com Inadequate blend uniformity can lead to tablets with inconsistent dosages, potentially compromising therapeutic efficacy and patient safety. thermofisher.com Traditional methods for assessing blend uniformity, such as thief sampling followed by high-performance liquid chromatography (HPLC) analysis, are often time-consuming and can be prone to sampling errors. nih.govsci-hub.se

In-line, real-time monitoring using Process Analytical Technology (PAT) tools like Raman spectroscopy offers a significant advantage for blend uniformity assessment. thermofisher.com Raman spectroscopy is a non-destructive vibrational spectroscopic technique that provides chemical-specific information about a sample. nih.gov A study on a low-dose (1% w/w) formulation of Azimilide Dihydrochloride demonstrated the successful application of on-line Raman spectroscopy for monitoring blend uniformity. nih.gov

In this study, a Raman probe was integrated into the blender to collect spectra in real-time as the powder was being mixed. nih.gov The intensity of a characteristic Raman peak of Azimilide was monitored over time to track its distribution within the blend. The results from the on-line Raman analysis were then compared with those obtained from the traditional thief sampling and HPLC method. nih.gov

The research findings indicated a strong correlation between the blend uniformity data obtained by Raman spectroscopy and HPLC (p-value < 0.05). nih.gov The on-line Raman method provided a much richer dataset, with spectra being collected every 20 seconds, allowing for a detailed understanding of the blending dynamics. nih.gov In contrast, the thief sampling method provided only a limited number of data points at discrete time intervals. nih.gov Furthermore, the Raman method was significantly faster, providing real-time feedback on the state of the blend, whereas the HPLC analysis was a lengthy off-line process. nih.gov

The study concluded that on-line Raman spectroscopy is a powerful tool for the real-time assessment of blend uniformity in low-dose formulations of Azimilide Dihydrochloride, offering significant advantages in terms of speed, data richness, and process understanding compared to traditional methods. nih.gov

Table 2: Comparison of On-line Raman Spectroscopy and Thief Sampling with HPLC for Blend Uniformity Assessment of Azimilide Dihydrochloride (1% w/w)
ParameterOn-line Raman SpectroscopyThief Sampling with HPLC Analysis
Sampling MethodNon-invasive, in-line measurementInvasive, discrete sampling from the blender
Analysis TimeReal-time (spectra acquired every 20 seconds)Lengthy off-line analysis
Data RichnessHigh-density data providing a detailed blend profileLimited number of data points
Process UnderstandingEnables real-time monitoring and control of the blending processProvides a retrospective assessment of blend uniformity
CorrelationSignificantly correlated results (p-value < 0.05) nih.gov

Future Directions in Azimilide D8 Dihydrochloride Research

Exploration of Undiscovered Ion Channel and Receptor Interactions

The pharmacological profile of Azimilide is characterized by its interaction with multiple cardiac ion channels, including the rapidly activating (IKr) and slowly activating (IKs) components of the delayed rectifier potassium current, as well as sodium (INa) and calcium (ICaL) currents. drugbank.comnih.gov However, the full spectrum of its molecular targets may not be completely understood. Future research on Azimilide-d8 Dihydrochloride (B599025) could be directed toward comprehensive screening to uncover novel interactions with other ion channels and receptors.

High-throughput screening technologies now permit the rapid assessment of a compound's activity against large panels of ion channels. nih.gov A key future direction will be to profile Azimilide-d8 Dihydrochloride against families of channels beyond its known targets. This includes various subtypes of transient receptor potential (TRP) channels, chloride channels (such as CFTR and ClC), and acid-sensing ion channels (ASICs), which are implicated in a wide range of physiological processes. Furthermore, investigating potential modulatory effects on ligand-gated ion channels, like nicotinic acetylcholine (B1216132) or GABAA receptors, could reveal previously unknown pharmacological activities. The subtle alterations in metabolism and pharmacokinetics due to deuteration might unmask interactions that are less apparent with the parent compound.

Table 1: Potential Undiscovered Molecular Targets for this compound Screening
Target ClassSpecific ExamplesPotential Physiological Relevance
TRP ChannelsTRPV1, TRPA1, TRPM8Pain sensation, inflammation, temperature sensing
Chloride ChannelsCFTR, ClC-1, Ano1Epithelial transport, muscle excitability, sensory signaling
Acid-Sensing Ion Channels (ASICs)ASIC1a, ASIC3Ischemic pain, mechanosensation, synaptic plasticity
Ligand-Gated Ion ChannelsNicotinic Acetylcholine Receptors, GABAA ReceptorsNeurotransmission, sedation, anesthesia
Other Potassium ChannelsK2P (TASK, TREK), Kir (inward-rectifier)Neuronal excitability, resting membrane potential

Advanced Spectroscopic Techniques for Detailed Mechanistic Insights

Understanding precisely how a drug molecule interacts with its target is fundamental to pharmacology. Future research can leverage advanced spectroscopic techniques to gain high-resolution insights into the binding mechanism of this compound. These methods can elucidate the binding pose, the kinetics of the interaction, and the conformational changes induced in the target protein.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, including techniques like transferred nuclear Overhauser effect spectroscopy (tr-NOESY) and saturation transfer difference (STD) NMR, can be used to map the binding epitope of the drug on its ion channel target. The deuterium (B1214612) label in this compound can also be exploited in specific NMR experiments. Furthermore, techniques such as Förster Resonance Energy Transfer (FRET) could be employed to measure binding and unbinding kinetics in real-time within a cellular environment. Native mass spectrometry offers a powerful tool to study the stoichiometry and dynamics of the drug-channel complex in its near-native state.

Table 2: Application of Advanced Spectroscopic Techniques to Azimilide-d8 Research
TechniqueInformation GainedSpecific Application
High-Resolution NMRBinding pose, conformational changes, epitope mappingDetermine the precise orientation of Azimilide-d8 within the ion channel pore.
Förster Resonance Energy Transfer (FRET)Binding kinetics (kon/koff), proximity measurementsMeasure the real-time association and dissociation of the drug from its target in live cells.
Native Mass SpectrometryStoichiometry of binding, complex stabilityConfirm the number of drug molecules that bind to a single ion channel complex.
Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS)Protein dynamics, conformational changes upon bindingIdentify regions of the ion channel that become more or less flexible when Azimilide-d8 is bound.

Development of Novel Synthetic Routes for Deuterated Analogs

The synthesis of deuterated compounds is crucial for their use in research and clinical development. While methods exist for producing this compound, future research in synthetic organic chemistry will likely focus on creating more efficient, cost-effective, and versatile synthetic routes. The development of late-stage deuteration methods is a particularly promising area. Techniques such as C-H activation, catalyzed by transition metals, could allow for the direct replacement of specific hydrogen atoms with deuterium on a fully formed Azimilide scaffold. This would enable the creation of a library of analogs with deuterium placed at different positions, which is invaluable for studying structure-activity relationships and understanding metabolic pathways. Additionally, exploring novel catalytic systems, such as ionic liquids, may provide milder and more selective reaction conditions for deuteration.

Applications in Drug Discovery and Development of Related Chemical Entities

The use of deuteration in drug design, often termed the "deuterium switch," is a strategy to improve the pharmacokinetic or toxicological properties of a known drug. By replacing a hydrogen atom with a deuterium atom at a site of metabolism, the carbon-deuterium bond, being stronger than a carbon-hydrogen bond, can slow down the rate of metabolic breakdown. This can lead to improved drug exposure and potentially a better therapeutic profile.

Future research could use this compound as a starting point to design novel chemical entities. By understanding how deuteration at the d8 position affects its metabolism and pharmacokinetics, medicinal chemists can be guided in the development of new Azimilide analogs. These new compounds might be designed to have an optimized metabolic profile, enhanced selectivity for their intended targets, or reduced activity at off-targets responsible for adverse effects. This compound thus serves not only as an analytical tool but also as a research probe to inform the next generation of ion channel modulators.

Integration into Multi-Omics Research for Systems-Level Understanding

To fully comprehend the biological impact of a drug, it is necessary to look beyond its primary target and understand its effects on a systems-wide level. Multi-omics approaches, which involve the simultaneous analysis of the genome, transcriptome, proteome, and metabolome, provide a holistic view of cellular responses to a pharmacological agent.

Q & A

Q. What is the mechanism of action of Azimilide-d8 Dihydrochloride in cardiac ion channel studies?

this compound is a deuterated class III antiarrhythmic agent that inhibits both slow (IKs_{Ks}) and rapid (IKr_{Kr}) delayed rectifier potassium currents in cardiac cells. This dual inhibition prolongs the action potential duration, stabilizing cardiac rhythm. Experimental validation in guinea pig cardiomyocytes and Xenopus oocytes expressing minK channels has shown consistent suppression of IKs_{Ks} and IKr_{Kr}, with deuterium substitution preserving pharmacological activity . Researchers should validate channel specificity using voltage-clamp techniques and compare results across species-specific models to confirm mechanistic consistency.

Q. What analytical techniques are recommended for verifying the purity and isotopic enrichment of this compound?

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is critical for assessing chemical purity (>98%) and deuterium enrichment. Nuclear magnetic resonance (NMR) spectroscopy can confirm structural integrity and isotopic substitution patterns. Certificates of Analysis (COA) from suppliers should include batch-specific purity data and stability profiles under storage conditions (e.g., -20°C in anhydrous form) . Researchers must cross-validate supplier data with in-house analytical protocols to ensure reproducibility.

Q. How should researchers handle and store this compound to maintain stability?

The compound should be stored in airtight, light-protected containers at -20°C to prevent degradation. Prior to use, reconstitute lyophilized powder in anhydrous dimethyl sulfoxide (DMSO) to avoid hydrolysis. Safety Data Sheets (SDS) must be reviewed for hazard mitigation, including proper ventilation and personal protective equipment (PPE) such as nitrile gloves and lab coats . Deviations from storage protocols require approval by institutional safety committees.

Q. What in vitro models are most suitable for studying this compound’s antiarrhythmic effects?

Guinea pig ventricular cardiomyocytes are widely used due to their well-characterized IKs_{Ks}/IKr_{Kr} currents. Xenopus oocytes expressing human ether-à-go-go-related gene (hERG) channels provide a heterologous system for studying drug-channel interactions. Researchers should standardize experimental conditions (e.g., temperature, electrolyte composition) to minimize variability between preparations .

Q. How does the dihydrochloride salt form influence the compound’s solubility and bioavailability?

The dihydrochloride salt enhances aqueous solubility compared to the free base, facilitating in vitro assays requiring aqueous buffers. The 2:1 stoichiometry (base-to-HCl ratio) improves stability and dissolution kinetics. Researchers should compare solubility profiles across solvents (e.g., water, DMSO) using UV-Vis spectrophotometry to optimize experimental formulations .

Advanced Research Questions

Q. How does deuterium labeling in this compound affect its metabolic stability and pharmacokinetics compared to the non-deuterated form?

Deuterium substitution at specific positions (e.g., methyl or aromatic groups) can alter metabolic pathways by slowing cytochrome P450-mediated oxidation via the kinetic isotope effect. Advanced studies should use liquid chromatography-tandem mass spectrometry (LC-MS/MS) to compare plasma half-life, clearance rates, and metabolite profiles between deuterated and non-deuterated forms in preclinical models. Isotopic tracing (e.g., 2^2H-NMR) may further elucidate metabolic fate .

Q. What experimental strategies can resolve discrepancies in ion channel inhibition data between cardiomyocytes and heterologous expression systems?

Discrepancies may arise from differences in auxiliary subunits (e.g., minK in oocytes vs. native subunits in cardiomyocytes). Researchers should:

  • Perform cross-model validation using patch-clamp electrophysiology.
  • Quantify channel expression levels via Western blot or qPCR.
  • Use selective inhibitors (e.g., chromanol 293B for IKs_{Ks}) to isolate contributions of specific currents .

Q. How can researchers design studies to assess the potential off-target effects of this compound on non-cardiac ion channels?

High-throughput screening against panels of recombinant ion channels (e.g., Nav, Cav, TRP families) using automated patch-clamp systems can identify off-target activity. Functional assays (e.g., calcium imaging for Cav channels) and computational docking studies (e.g., molecular dynamics simulations) should complement experimental data to predict binding affinities .

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound studies?

Nonlinear regression models (e.g., Hill equation) should quantify IC50_{50} values and Hill coefficients. Researchers must report confidence intervals and use ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons. Bootstrap resampling can assess robustness in datasets with limited replicates .

Q. How can isotopic labeling be leveraged to track this compound’s tissue distribution in vivo?

Stable isotope tracing with 2^2H-labeled Azimilide-d8, combined with spatially resolved mass spectrometry imaging (MSI), enables precise mapping of tissue penetration (e.g., cardiac vs. hepatic uptake). Researchers should correlate pharmacokinetic data with histological sections to validate target engagement and off-organ accumulation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.